molecular formula C16H16N2O4 B3405771 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide CAS No. 1421587-57-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

Cat. No.: B3405771
CAS No.: 1421587-57-6
M. Wt: 300.31
InChI Key: CANNTKIWGGDMSW-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is a synthetic organic compound characterized by its unique structural features. This compound contains a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acrylamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step involves the formation of an amide bond between the two moieties using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) .

    Formation of the acrylamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide: shares structural similarities with other compounds containing benzo[d][1,3]dioxole and isoxazole moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANNTKIWGGDMSW-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
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(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
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(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
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(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
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(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
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(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

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